
3-(3-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one
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Overview
Description
3-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones It features a fluorophenyl group and a methylthio group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the reaction of 3-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with formamide to yield the desired pyrimidinone compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfanyl group (-SMe) at position 2 of the pyrimidine ring serves as a leaving group, enabling nucleophilic substitution.
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Amination : Reaction with para-toluidine under CuI catalysis (10 mol%) and Cs₂CO₃ (3 eq.) at 100°C for 24 hours failed to yield substitution products, suggesting steric or electronic hindrance .
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Formylation : Treatment with formamide derivatives under acidic conditions produces formamidopyrimidines. For example:
Starting Material | Conditions | Product | Yield | Source |
---|---|---|---|---|
6-amino-2-(methylthio)pyrimidin-4(3H)-one | Formamide, 50°C, 30 minutes | N-[2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]formamide | 69% |
Palladium-Catalyzed Cross-Coupling Reactions
The methylsulfanyl group can participate in Pd-mediated transformations:
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Suzuki Coupling : While direct coupling was not observed in tested conditions , analogous compounds (e.g., 2-aminothieno[3,2-d]pyrimidin-4(3H)-ones) undergo functionalization at position 6 using aryl halides .
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Buchwald-Hartwig Amination : Limited success was reported with tert-butylamine under Pd catalysis, suggesting substrate-specific challenges .
Alkylation and Functionalization
The pyrimidinone oxygen at position 4 is reactive toward alkylation:
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O-Alkylation : Using 4-(iodomethyl)-2-(methylthio)pyrimidines as alkylating agents in acetonitrile at reflux (30 minutes) achieves chemoselective O-alkylation with yields up to 98% .
Alkylating Agent | Reaction Time | Solvent | Yield | Source |
---|---|---|---|---|
4-(Iodomethyl)-2-(methylthio)pyrimidine | 30 minutes | MeCN | 90–98% |
Cyclocondensation Reactions
The compound participates in cyclization to form fused heterocycles:
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Thieno[3,2-d]pyrimidin-4(3H)-one Formation : Three-step one-pot reactions involving cyclization yield fused-ring systems (e.g., tert-butylamino-substituted derivatives) .
Oxidation and Reduction
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Oxidation of -SMe : The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives, enhancing electrophilicity for subsequent substitutions .
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Nitro Reduction : 4-Nitrophenyl derivatives are reduced to aminophenyl analogs using hydrogenation catalysts, albeit in poor yields (e.g., 4b → 4p: 35% yield) .
Condensation Reactions
Base-mediated condensations with carbonyl compounds or amines are foundational to synthesizing derivatives:
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Pyrimidine Ring Formation : Condensation of 3-fluoroaniline with β-keto esters or thioureas under acidic conditions constructs the pyrimidine scaffold.
Key Reactivity Insights
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Steric Effects : Bulky substituents on the pyrimidine ring (e.g., 3-fluorophenyl) hinder nucleophilic substitutions at position 2 .
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Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance O-alkylation efficiency .
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Leaving Group Potential : The -SMe group is less reactive than halogens but can be activated via oxidation .
Scientific Research Applications
3-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylthio group may contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one: Similar structure but with the fluorine atom in a different position on the phenyl ring.
3-(3-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one: Chlorine atom instead of fluorine.
3-(3-Fluorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one: Ethylthio group instead of methylthio.
Uniqueness
3-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to the specific positioning of the fluorine and methylthio groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties that are not observed in similar compounds.
Properties
CAS No. |
89069-20-5 |
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Molecular Formula |
C11H9FN2OS |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C11H9FN2OS/c1-16-11-13-6-5-10(15)14(11)9-4-2-3-8(12)7-9/h2-7H,1H3 |
InChI Key |
OPJPEEYEPDYTQV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=O)N1C2=CC(=CC=C2)F |
Origin of Product |
United States |
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